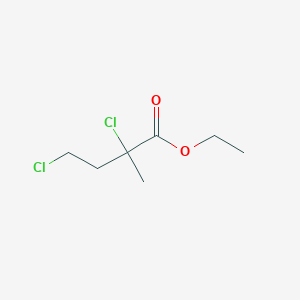
Ethyl 2,4-dichloro-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-dichloro-2-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular ester is notable for its unique structure, which includes two chlorine atoms and a methyl group attached to a butanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2,4-dichloro-2-methylbutanoate can be synthesized through the esterification of 2,4-dichloro-2-methylbutanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the continuous feeding of 2,4-dichloro-2-methylbutanoic acid and ethanol into a reactor, along with the acid catalyst. The reaction mixture is then heated under reflux, and the ester is separated and purified through distillation.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base, resulting in the formation of 2,4-dichloro-2-methylbutanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 2,4-dichloro-2-methylbutanoic acid and ethanol.
Reduction: 2,4-dichloro-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,4-dichloro-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving ester hydrolysis and enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 2,4-dichloro-2-methylbutanoate primarily involves its reactivity as an ester. In biological systems, esters are often hydrolyzed by enzymes known as esterases, resulting in the formation of the corresponding acid and alcohol. The presence of chlorine atoms and a methyl group in the compound can influence its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- Ethyl 2-chlorobutanoate
- Ethyl 2,4-dichlorobutanoate
- Ethyl 2-methylbutanoate
Comparison: Ethyl 2,4-dichloro-2-methylbutanoate is unique due to the presence of two chlorine atoms and a methyl group on the butanoate backbone. This structural feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential applications in the synthesis of specialized organic compounds. Compared to similar esters, it offers a unique combination of functional groups that can be exploited in various chemical and industrial processes.
Propiedades
Número CAS |
89215-43-0 |
|---|---|
Fórmula molecular |
C7H12Cl2O2 |
Peso molecular |
199.07 g/mol |
Nombre IUPAC |
ethyl 2,4-dichloro-2-methylbutanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-3-11-6(10)7(2,9)4-5-8/h3-5H2,1-2H3 |
Clave InChI |
RBNIGBNUZFZLBI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















